

5-Methylisatoic anhydride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisatoic anhydride

Cat. No.: B1362455

[Get Quote](#)

5-Methylisatoic Anhydride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisatoic anhydride, a derivative of isatoic anhydride, is a chemical compound of interest in organic synthesis and potentially in the development of novel therapeutics. Its structural similarity to isatoic anhydride, a versatile reagent, suggests a range of possible applications in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. This technical guide provides a summary of the available information on **5-methylisatoic anhydride**, including its chemical properties, a plausible synthetic route, and its general reactivity. It is important to note that while the core chemistry of isatoic anhydrides is well-established, specific experimental and biological data for the 5-methyl derivative are limited in the public domain.

Physicochemical Properties

A summary of the key physicochemical properties of **5-methylisatoic anhydride** and its immediate precursor, 2-amino-5-methylbenzoic acid, is presented below.

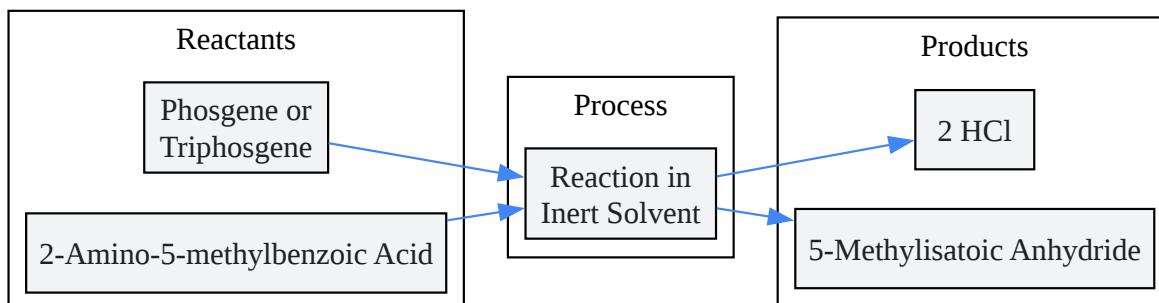
Property	5-Methylisatoic Anhydride	2-Amino-5-methylbenzoic Acid
CAS Number	4692-99-3 [1]	2941-78-8 [2]
Molecular Formula	C ₉ H ₉ NO ₃ [1]	C ₈ H ₉ NO ₂ [2]
Molecular Weight	177.16 g/mol [1]	151.16 g/mol [2]
Synonyms	6-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione	5-Methylantranilic acid [2]
Melting Point	Not available	175-177 °C (decomposes) [2]
Boiling Point	Not available	316.60 °C [2]
Flash Point	Not available	145.30 °C [2]

Synthesis of 5-Methylisatoic Anhydride

The synthesis of **5-methylisatoic anhydride** typically proceeds through the cyclization of 2-amino-5-methylbenzoic acid. This transformation is commonly achieved by reacting the anthranilic acid derivative with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: General Synthesis

Materials:


- 2-Amino-5-methylbenzoic acid
- Triphosgene (or a solution of phosgene in a suitable solvent)
- An inert solvent (e.g., toluene, dioxane)
- A non-nucleophilic base (e.g., triethylamine, pyridine) - optional, to scavenge HCl produced.

Procedure:

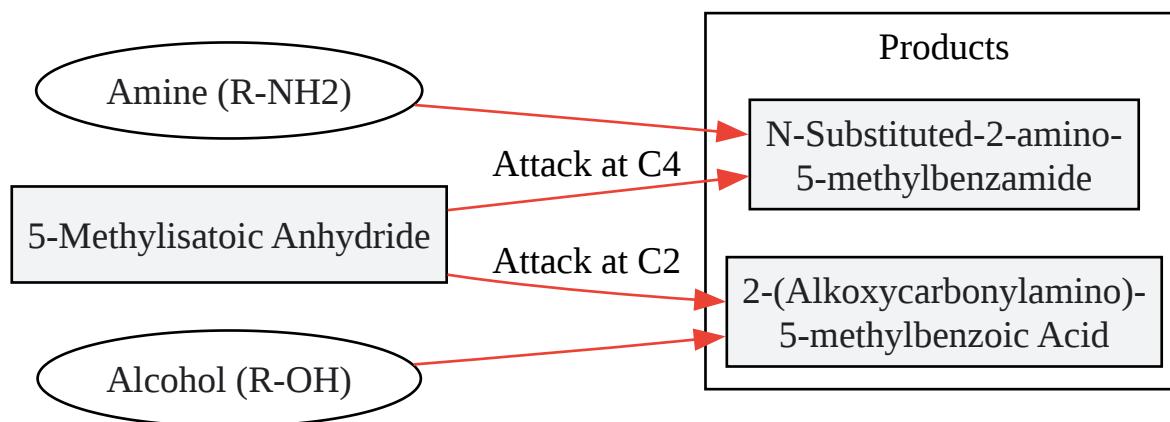
- In a well-ventilated fume hood, a solution of 2-amino-5-methylbenzoic acid in an anhydrous, inert solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

- A solution of a phosgene equivalent, such as triphosgene, in the same solvent is added dropwise to the stirred solution of the anthranilic acid at a controlled temperature (often room temperature or below).
- The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and any precipitated by-products (e.g., hydrochloride salts if a base is used) are removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude **5-methylisatoic anhydride**.
- The crude product can be purified by recrystallization from a suitable solvent.

Note: Phosgene and its equivalents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Methylisatoic Anhydride**.


Chemical Reactivity

Isatoic anhydrides are versatile intermediates in organic synthesis due to the presence of two electrophilic carbonyl groups. They readily react with a variety of nucleophiles, leading to the formation of a diverse range of anthranilic acid derivatives.

General Reaction with Nucleophiles

The reaction of **5-methylisatoic anhydride** with nucleophiles can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions.

- Attack at the C4 Carbonyl: Nucleophilic attack at the more reactive C4 carbonyl group leads to the opening of the anhydride ring and the formation of a carbamic acid intermediate, which subsequently decarboxylates to yield an N-substituted-2-amino-5-methylbenzamide.
- Attack at the C2 Carbonyl: Attack at the C2 carbonyl group results in the formation of a 2-(alkoxycarbonylamino)-5-methylbenzoic acid derivative.

[Click to download full resolution via product page](#)

Caption: General Reactivity with Nucleophiles.

Biological Activity and Signaling Pathways

There is currently a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of **5-methylisatoic anhydride**. While the parent compound, isatoic anhydride, and its N-methylated counterpart have been investigated for various applications, including as probes for RNA structure, similar studies on the 5-methyl derivative have not been widely reported.

2-Amino-5-methylbenzoic acid, the precursor to **5-methylisatoic anhydride**, has been noted to possess antitumor activity. It is suggested to inhibit the growth of cancer cells and interfere with the production of porphyrins.^[2] Additionally, it may act as a serine protease inhibitor.^[2]

However, it is crucial to emphasize that these activities are reported for the precursor and cannot be directly extrapolated to **5-methylisatoic anhydride** without dedicated biological evaluation.

Conclusion

5-Methylisatoic anhydride is a chemical entity with potential for use in synthetic organic chemistry, particularly for the preparation of substituted anthranilamides and other heterocyclic systems. While its fundamental chemical properties can be inferred from its structure and the well-documented chemistry of isatoic anhydrides, there is a clear need for further research to elucidate its specific reactivity, biological effects, and potential applications in drug discovery and development. This guide provides a foundational summary of the currently available information and highlights the areas where further investigation is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633 [biosynth.com]
- To cite this document: BenchChem. [5-Methylisatoic anhydride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362455#5-methylisatoic-anhydride-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com